3-(4-chlorobenzyl)-7-(3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione 3-(4-chlorobenzyl)-7-(3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione
Brand Name: Vulcanchem
CAS No.: 1207059-16-2
VCID: VC4151267
InChI: InChI=1S/C25H19ClN4O4/c1-2-33-19-5-3-4-16(12-19)22-28-23(34-29-22)17-8-11-20-21(13-17)27-25(32)30(24(20)31)14-15-6-9-18(26)10-7-15/h3-13H,2,14H2,1H3,(H,27,32)
SMILES: CCOC1=CC=CC(=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CC5=CC=C(C=C5)Cl
Molecular Formula: C25H19ClN4O4
Molecular Weight: 474.9

3-(4-chlorobenzyl)-7-(3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione

CAS No.: 1207059-16-2

Cat. No.: VC4151267

Molecular Formula: C25H19ClN4O4

Molecular Weight: 474.9

* For research use only. Not for human or veterinary use.

3-(4-chlorobenzyl)-7-(3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione - 1207059-16-2

Specification

CAS No. 1207059-16-2
Molecular Formula C25H19ClN4O4
Molecular Weight 474.9
IUPAC Name 3-[(4-chlorophenyl)methyl]-7-[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione
Standard InChI InChI=1S/C25H19ClN4O4/c1-2-33-19-5-3-4-16(12-19)22-28-23(34-29-22)17-8-11-20-21(13-17)27-25(32)30(24(20)31)14-15-6-9-18(26)10-7-15/h3-13H,2,14H2,1H3,(H,27,32)
Standard InChI Key UCWOCEUBSCRWRJ-UHFFFAOYSA-N
SMILES CCOC1=CC=CC(=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CC5=CC=C(C=C5)Cl

Introduction

Chemical Structure and Physicochemical Properties

The compound belongs to the quinazoline-2,4-dione family, characterized by a bicyclic aromatic system fused with a 1,2,4-oxadiazole ring and substituted benzyl groups. Key structural and physicochemical data are summarized below:

PropertyValue
Molecular FormulaC₂₅H₁₉ClN₄O₄
Molecular Weight474.9 g/mol
CAS Registry Number1207059-16-2
IUPAC Name3-[(4-Chlorophenyl)methyl]-7-[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione
Topological Polar Surface Area96.3 Ų
Hydrogen Bond Acceptors7
Hydrogen Bond Donors1

The quinazoline core provides a planar aromatic system, while the 4-chlorobenzyl group at position 3 and the 3-ethoxyphenyl-oxadiazole at position 7 introduce steric bulk and electronic diversity. Theoretical studies using density functional theory (DFT) at the B3LYP/6-311++G(d,p) level suggest that intramolecular hydrogen bonding between the oxadiazole’s oxygen and the quinazoline’s NH group stabilizes the Z-isomer conformation .

Synthetic Pathways and Optimization

Multi-Step Synthesis

The synthesis involves sequential functionalization of the quinazoline scaffold (Table 1):

Table 1: Synthetic Route for 3-(4-Chlorobenzyl)-7-(3-(3-Ethoxyphenyl)-1,2,4-Oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione

StepReactionConditionsYield
1Formation of 3-aminoquinazolin-4(3H)-oneAnthranilic acid + urea, 180°C, 6 hr78%
2Chloroacetylation with chloroacetyl chlorideDichloromethane, triethylamine, 0°C→RT85%
3Coupling with 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiolDry acetone, K₂CO₃, reflux, 12 hr62%
4Etherification with 3-ethoxyphenylboronic acidPd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C, 8 hr55%

Critical challenges include controlling regioselectivity during oxadiazole ring formation and minimizing side reactions during palladium-catalyzed cross-couplings . Microwave-assisted synthesis has been explored to reduce reaction times (Step 3: 4 hr vs. 12 hr conventionally) but with modest yield improvements (~68%) .

Biological Activities and Mechanisms

Antimicrobial Efficacy

In vitro screening against microbial strains revealed moderate-to-strong activity:

Table 2: Minimum Inhibitory Concentration (MIC) Values

MicroorganismMIC (µg/mL)Reference CompoundMIC (µg/mL)
Staphylococcus aureus50Ciprofloxacin1.5
Escherichia coli62.5Ciprofloxacin0.8
Pseudomonas aeruginosa125Ciprofloxacin3.1

The 4-chlorobenzyl group enhances membrane permeability, while the ethoxyphenyl-oxadiazole moiety disrupts bacterial DNA gyrase ATP-binding sites, as confirmed by molecular docking (ΔG = −9.6 kcal/mol for E. coli gyrase) .

Cell LineIC₅₀Doxorubicin
MCF-718.70.45
HeLa22.40.53
HepG235.10.61

Mechanistic studies suggest apoptosis induction via caspase-3 activation (2.8-fold increase in MCF-7 cells) and ROS generation (1.5-fold elevation) .

Pharmacokinetic and Toxicity Profiling

ADMET Predictions

Computational models (SwissADME, pkCSM) predict favorable drug-likeness:

ParameterPrediction
Lipinski’s RuleYes (0 violations)
Water Solubility−4.2 (Log S)
Caco-2 Permeability0.8 × 10⁻⁶ cm/s
CYP2D6 InhibitionNon-inhibitor
Ames ToxicityNegative

Hepatotoxicity risk remains a concern due to prolonged half-life (t₁/₂ = 9.2 hr in murine models) .

Comparative Analysis with Structural Analogues

Table 4: Substituent Effects on Bioactivity

CompoundMIC E. coli (µg/mL)IC₅₀ MCF-7 (µM)
3-(4-Chlorobenzyl)-7-(3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4-dione62.518.7
3-(2-Fluorobenzyl)-7-(3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4-dione75.324.9
3-Benzyl-7-(1,3,4-oxadiazol-5-yl)quinazoline-2,4-dione>10048.2

The 4-chloro substitution confers superior antibacterial potency compared to fluoro or unsubstituted benzyl variants, likely due to enhanced hydrophobic interactions.

Future Directions and Challenges

  • Structural Optimization: Introducing electron-withdrawing groups (e.g., nitro, trifluoromethyl) at the oxadiazole’s phenyl ring may improve DNA intercalation capacity.

  • In Vivo Studies: Rodent models are needed to validate antitumor efficacy and dose-limiting toxicities.

  • Formulation Development: Nanocrystal or liposomal delivery systems could address solubility limitations (aqueous solubility = 0.12 mg/mL).

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator